![molecular formula C26H29N3O8 B2505838 ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate CAS No. 1351611-92-1](/img/structure/B2505838.png)

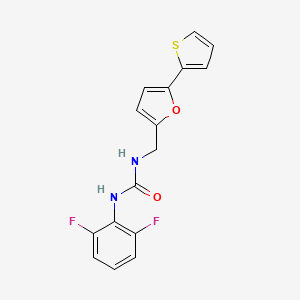

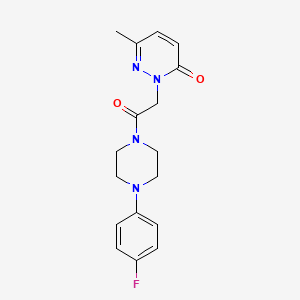

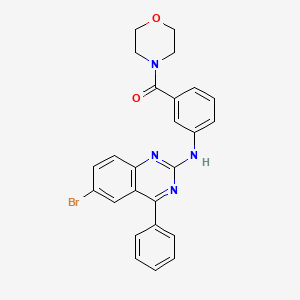

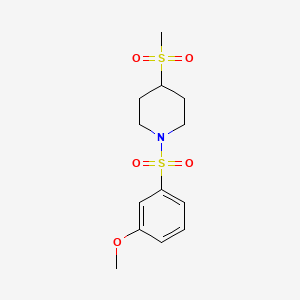

ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Communication in Honeybees

Research on the chemical communication in honeybees, specifically the queen retinue pheromone (QRP), highlights the importance of chemical compounds in social organization and behavior modulation within a species. QRP consists of a blend of compounds including ethyl oleate, indicating the role of ethyl-based compounds in biological communication systems (Trhlin & Rajchard, 2018).

DNA Interaction and Binding

Compounds such as Hoechst 33258, which have structural similarities to benzimidazole groups, are known to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is utilized in various applications including fluorescent DNA staining and as a starting point for rational drug design, highlighting the potential significance of related structures in molecular biology and pharmacology (Issar & Kakkar, 2013).

Cytochrome P450 Inhibition

Cytochrome P450 enzymes are crucial in drug metabolism, and understanding the selectivity of chemical inhibitors for various CYP isoforms is essential in predicting drug-drug interactions. Compounds structurally related to ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate could potentially influence the inhibition or modulation of these enzymes (Khojasteh et al., 2011).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally similar to benzimidazole derivatives, which have been reported to exhibit antihistaminic activity . .

Mode of Action

Given its structural similarity to benzimidazole derivatives, it may interact with histamine receptors, potentially inhibiting the action of histamine and thus exhibiting antihistaminic effects

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Based on its potential antihistaminic activity, it may be involved in the histamine signaling pathway

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If the compound does indeed exhibit antihistaminic activity, it may help alleviate symptoms of allergic reactions by inhibiting the action of histamine

properties

IUPAC Name |

ethyl 2-oxo-2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4.C2H2O4/c1-2-30-24(29)23(28)26-14-12-18(13-15-26)16-27-21-11-7-6-10-20(21)25-22(27)17-31-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSYWHFWUKHVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)

![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)

![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)